4'-Bromo-3-chloropropiophenone
Overview
Description
4’-Bromo-3-chloropropiophenone, also known as 1-(4-bromophenyl)-3-chloro-1-propanone, is a halogenated derivative of propiophenone. This compound features a phenyl ring substituted with a bromine atom at the para position and a chlorine atom at the third carbon of the propionyl group. It is a light yellow to light brown crystalline powder with a molecular formula of C9H8BrClO and a molecular weight of 247.52 g/mol .
Biochemical Analysis
Biochemical Properties
4’-Bromo-3-chloropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, 4’-Bromo-3-chloropropiophenone can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity and altering biochemical pathways .
Cellular Effects
The effects of 4’-Bromo-3-chloropropiophenone on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, 4’-Bromo-3-chloropropiophenone can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 4’-Bromo-3-chloropropiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4’-Bromo-3-chloropropiophenone may influence gene expression by modulating the activity of transcription factors or chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromo-3-chloropropiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-3-chloropropiophenone can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to 4’-Bromo-3-chloropropiophenone can result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 4’-Bromo-3-chloropropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, 4’-Bromo-3-chloropropiophenone can induce toxic or adverse effects, such as oxidative stress, inflammation, or apoptosis. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
4’-Bromo-3-chloropropiophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of reactive intermediates or metabolites that may have distinct biological activities. Understanding the metabolic pathways of 4’-Bromo-3-chloropropiophenone is essential for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of 4’-Bromo-3-chloropropiophenone within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins that facilitate its uptake and localization. Additionally, 4’-Bromo-3-chloropropiophenone may accumulate in specific cellular compartments, affecting its bioavailability and activity. These interactions are critical for understanding the compound’s pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of 4’-Bromo-3-chloropropiophenone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of 4’-Bromo-3-chloropropiophenone is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Bromo-3-chloropropiophenone can be synthesized through a chemoenzymatic synthesis involving 4’-bromo-3-chlorobenzophenone and potassium chloropropoxide . Another method involves the reaction of ethyl bromide with magnesium in tetrahydrofuran, followed by the addition of 3-chloro-benzonitrile and subsequent hydrolysis with hydrogen chloride in tetrahydrofuran and water .
Industrial Production Methods
Industrial production methods for 4’-Bromo-3-chloropropiophenone typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The compound is produced in sealed, dry conditions at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-chloropropiophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of electron-withdrawing bromine and chlorine atoms, the compound is highly reactive towards nucleophiles.
Condensation Reactions: The carbonyl group in the compound can participate in condensation reactions to form more complex structures.
Cross-Coupling Reactions: The halogen atoms facilitate cross-coupling reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Condensation Reactions: Reagents such as aldehydes or ketones in the presence of acid or base catalysts.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
4’-Bromo-3-chloropropiophenone is used extensively in scientific research due to its reactivity and versatility. Some applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Potential use in the development of new pharmaceuticals due to its ability to form various bioactive compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-chloropropiophenone involves its electrophilic nature due to the carbonyl group and the electron-withdrawing effects of the bromine and chlorine atoms. This makes the compound highly reactive towards nucleophiles, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: Similar structure but lacks the bromine atom.
4’-Methyl-3-chloropropiophenone: Similar structure with a methyl group instead of a bromine atom.
2-Bromopropiophenone: Similar structure with the bromine atom at a different position.
Uniqueness
4’-Bromo-3-chloropropiophenone is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQQEVHZPPLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953675 | |
Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31736-73-9 | |
Record name | 1-(4-Bromophenyl)-3-chloro-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31736-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Bromo-3-chloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031736739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31736-73-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-bromo-3-chloropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 4'-bromo-3-chloropropiophenone in this study?
A1: The researchers used both experimental and theoretical approaches to study the vibrational spectra of this compound. Experimentally, they likely employed techniques like infrared (IR) and Raman spectroscopy. Although the abstract doesn't explicitly state the specific techniques, these are commonly used to analyze vibrational modes of molecules. Theoretically, they likely employed computational chemistry methods to calculate the vibrational frequencies and intensities, which are then compared to the experimental spectra for validation and assignment of vibrational modes. []
Q2: What kind of thermodynamic data can be obtained from this study?
A2: While the specific thermodynamic parameters aren't mentioned in the abstract, the study likely investigates properties like enthalpy, entropy, Gibbs free energy, and heat capacity of this compound. These parameters are crucial for understanding the molecule's stability, reactivity, and phase transitions. []
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